Isorubrofusarin 10-gentiobioside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

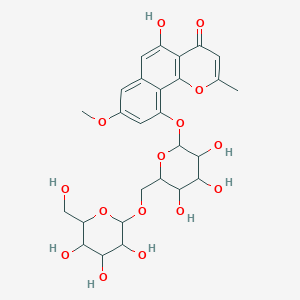

Isorubrofusarin 10-gentiobioside is a naturally occurring glycoside compound found in the seeds of Cassia obtusifolia L. It belongs to the class of benzochromenones and is known for its potential biological activities . The compound has a molecular formula of C27H32O15 and a molecular weight of 596.5 g/mol .

Mecanismo De Acción

Target of Action

Isorubrofusarin 10-gentiobioside is a potent inhibitor of Acetylcholinesterase (AChE) and Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and BACE1 is involved in the production of amyloid-beta peptide, a protein associated with Alzheimer’s disease .

Mode of Action

The compound interacts with its targets (AChE and BACE1) by binding to their active sites, thereby inhibiting their function . This inhibition results in an increase in acetylcholine levels and a decrease in amyloid-beta peptide production .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine, which plays a crucial role in memory and learning. The inhibition of BACE1 reduces the production of amyloid-beta peptide, thereby potentially slowing the progression of Alzheimer’s disease .

Result of Action

In vitro studies have shown that this compound can significantly increase glucose uptake and decrease the expression of Protein Tyrosine Phosphatase 1B (PTP1B) in a dose-dependent manner in insulin-resistant HepG2 cells . It also increases the expression of phosphorylated protein kinase B (p-Akt) and phosphorylated insulin receptor substrate-1 (p-IRS1) (Tyr 895), and decreases the expression of glucose-6-phosphatase (G6Pase) and phosphoenol pyruvate carboxykinase (PEPCK), key enzymes of gluconeogenesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isorubrofusarin 10-gentiobioside can be isolated from the seeds of Cassia obtusifolia L. The seeds are typically roasted and then subjected to methanolic extraction . The extract is further partitioned between hexane and water, followed by dichloromethane and n-butanol to obtain the butanol-soluble fraction . This fraction is then purified using column chromatography on silica gel with mixtures of dichloromethane and methanol of increasing polarity .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The process ensures high purity and yield of the compound, making it suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Isorubrofusarin 10-gentiobioside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at specific positions on the benzochromenone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Isorubrofusarin 10-gentiobioside has several scientific research applications:

Chemistry: It is used as a reference compound in the study of glycosides and their derivatives.

Industry: The compound is used in the formulation of functional foods and nutraceuticals.

Comparación Con Compuestos Similares

Isorubrofusarin 10-gentiobioside can be compared with other similar compounds such as:

- Rubrofusarin 6-O-β-D-glucopyranoside

- Rubrofusarin triglucoside

- Cassiaside B2

These compounds share structural similarities but differ in their glycosylation patterns and biological activities . This compound is unique due to its specific glycosylation, which influences its inhibitory activity against certain enzymes .

Propiedades

IUPAC Name |

5-hydroxy-8-methoxy-2-methyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[h]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O15/c1-9-3-12(29)18-13(30)5-10-4-11(37-2)6-14(17(10)25(18)39-9)40-27-24(36)22(34)20(32)16(42-27)8-38-26-23(35)21(33)19(31)15(7-28)41-26/h3-6,15-16,19-24,26-28,30-36H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREWSFDYWMXJQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200127-93-1 |

Source

|

| Record name | Isorubrofusarin 10-gentiobioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.